3-Amino-1-(3-methoxyphenyl)propan-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
61341-80-8 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-amino-1-(3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NO2/c1-13-9-4-2-3-8(7-9)10(12)5-6-11/h2-4,7H,5-6,11H2,1H3 |
InChI Key |
MLKQLEANNXODQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCN |
Origin of Product |
United States |
Contextualization Within Beta Amino Ketone Chemistry
Beta-amino ketones are organic compounds that serve as crucial intermediates in a multitude of synthetic pathways. fiveable.meamazonaws.com Their defining structural motif, an amino group at the β-position relative to a carbonyl group, imparts a unique reactivity profile that chemists can exploit. This class of compounds is fundamental to the construction of various bioactive molecules and natural products. amazonaws.comresearchgate.net
The synthesis of β-amino ketones is most classically achieved through the Mannich reaction. rsc.orgresearchgate.net This well-established, three-component organic reaction involves the aminoalkylation of an acidic proton located on the alpha-carbon of a carbonyl compound. wikipedia.org In a typical Mannich reaction, a ketone, an aldehyde (often formaldehyde), and a primary or secondary amine react to form the β-amino carbonyl compound, also known as a Mannich base. wikipedia.orgacs.org The mechanism proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the enol form of the ketone. wikipedia.org
Beyond the traditional Mannich reaction, other synthetic strategies have been developed to access β-amino ketones. These include:
Aza-Michael Additions: The conjugate addition of amines to α,β-unsaturated ketones provides a direct and economically advantageous route. rsc.org
Catalytic Three-Component Reactions: Modern approaches utilize various catalysts, such as bismuth triflate or zirconium oxychloride, to facilitate the direct Mannich-type reaction between an aldehyde, an amine, and a ketone under milder, often solvent-free, conditions. organic-chemistry.org
Asymmetric Synthesis: The development of stereoselective methods, for instance, using proline as an organocatalyst, allows for the synthesis of chiral β-amino ketones with high enantiomeric excess, which is critical for pharmaceutical applications. researchgate.netnih.gov
3-Amino-1-(3-methoxyphenyl)propan-1-one is a specific example of this class, derivable from 3'-methoxyacetophenone (B145981), formaldehyde (B43269), and ammonia (B1221849) through the Mannich reaction. Its structure is a quintessential representation of a beta-amino ketone, poised for further synthetic transformations.
Table 2: Common Synthetic Routes to Beta-Amino Ketones
| Reaction Name | Reactants | Key Features |
|---|---|---|
| Mannich Reaction | Ketone (with α-H), Aldehyde, Amine (1° or 2°) | A classic, versatile three-component condensation. rsc.orgwikipedia.org |
| Aza-Michael Addition | α,β-Unsaturated Ketone, Amine | High atom economy, often requires no catalyst. rsc.org |
| Catalytic Mannich-type | Ketone, Aldehyde, Amine | Employs Lewis or Brønsted acid catalysts for milder conditions and improved yields. acs.orgorganic-chemistry.org |
| Asymmetric Organocatalysis | Ketone, Aldehyde, Amine | Uses chiral catalysts (e.g., proline) to produce enantiomerically enriched products. nih.gov |
Significance As a Versatile Synthetic Scaffold and Intermediate
The synthetic utility of β-amino ketones like 3-Amino-1-(3-methoxyphenyl)propan-1-one is substantial, stemming from the presence of two key functional groups. The carbonyl and amino groups can be selectively or sequentially modified, making these compounds valuable scaffolds for building a diverse array of more complex molecules. They are particularly important as precursors for nitrogen-containing heterocyclic compounds and 1,3-amino alcohols, which are prevalent in many biologically active compounds. researchgate.netrsc.org
The reduction of the ketone functionality in a β-amino ketone leads to the formation of a γ-amino alcohol (or 1,3-amino alcohol). These motifs are core structures in various pharmaceuticals, including the antidepressant fluoxetine, which is synthesized from a related 3-(methylamino)-1-phenyl-1-propanol intermediate. google.com
Furthermore, the bifunctional nature of β-amino ketones makes them ideal starting materials for the synthesis of numerous heterocyclic systems. The specific ring system that can be formed depends on the chosen reaction partner and conditions. For example, they can be used to construct:
Piperidones: Cyclization reactions can lead to the formation of six-membered piperidone rings. acs.org
Pyrroles: Condensation reactions with other carbonyl compounds can yield substituted pyrroles.
Pyridazines: Reaction with hydrazine (B178648) can be employed to synthesize pyridazine (B1198779) derivatives. scielo.org.za
The β-amino ketone framework is the basic skeleton of several established drugs, such as the vasodilator tolperisone (B1682978) and the coronary therapeutic oxyfedrine, highlighting the pharmacological relevance of this structural class. rsc.orgresearchgate.net
Table 3: Examples of Heterocyclic Systems Synthesized from Beta-Amino Ketone Scaffolds
| Heterocyclic System | General Transformation |
|---|---|
| Pyrroles/Pyrrolones | Paal-Knorr type synthesis or other condensation reactions. researchgate.net |
| Piperidines/Piperidones | Intramolecular cyclization or condensation reactions. acs.org |
| Pyridazines | Condensation with hydrazine or its derivatives. scielo.org.za |
| Indolizines | Cyclization reactions involving the β-amino ketone as a key building block. rsc.org |
Overview of Contemporary Research Directions for Analogous Propanone Derivatives
Strategic Retrosynthetic Approaches
A logical retrosynthetic analysis of this compound identifies two primary bond disconnections. The first is the carbon-nitrogen bond at the β-position, leading back to the precursor ketone, 1-(3-methoxyphenyl)propan-1-one. This disconnection suggests the formation of the amino group as a key final step. The second major disconnection is the carbon-carbon bond between the aromatic ring and the propanone side chain. This points towards precursors such as 3-methoxybenzene (anisole) and a three-carbon acylating or alkylating agent. These disconnections form the basis of the synthetic strategies discussed herein.
Targeted Synthesis of the Propanone Skeleton
The cornerstone of synthesizing the target compound is the efficient construction of the 1-(3-methoxyphenyl)propan-1-one backbone. This section explores both classical and alternative methods to achieve this.
Friedel-Crafts Acylation and Related Carbon-Carbon Bond Forming Reactions
The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of aryl ketones. In principle, the reaction of anisole (B1667542) with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), could yield the desired propanone skeleton.
The methoxy (B1213986) group (-OCH₃) on the anisole ring is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. This directing effect is due to the resonance stabilization of the carbocation intermediate at these positions. Consequently, the direct Friedel-Crafts acylation of anisole with propanoyl chloride predominantly yields a mixture of 1-(4-methoxyphenyl)propan-1-one and 1-(2-methoxyphenyl)propan-1-one. The formation of the desired 1-(3-methoxyphenyl)propan-1-one is not favored under standard Friedel-Crafts conditions. This regioselectivity issue makes the direct acylation of anisole an inefficient route to the target precursor.
Alternative Routes to 1-(3-Methoxyphenyl)propan-1-one
Given the limitations of the direct Friedel-Crafts acylation of anisole, alternative synthetic strategies are required to obtain 1-(3-methoxyphenyl)propan-1-one.
One viable alternative begins with 3-methoxybenzaldehyde. This can be subjected to a Grignard reaction with ethylmagnesium bromide, followed by oxidation of the resulting secondary alcohol to furnish the target ketone.
Another approach involves the use of 3-methoxybenzonitrile. Reaction of the nitrile with a Grignard reagent like ethylmagnesium bromide, followed by acidic workup, would also yield 1-(3-methoxyphenyl)propan-1-one. These methods offer better control over the regiochemistry, ensuring the desired 3-methoxy substitution pattern.
Formation of the Amino Functionality at the Beta-Position
With the 1-(3-methoxyphenyl)propan-1-one skeleton in hand, the next critical step is the introduction of the amino group at the β-carbon. This can be achieved through several powerful synthetic transformations.
Mannich Reaction and its Asymmetric Variants
The Mannich reaction is a classic method for the aminomethylation of an acidic proton located alpha to a carbonyl group. In the context of synthesizing this compound, this three-component reaction would involve 1-(3-methoxyphenyl)propan-1-one, formaldehyde (or a source thereof, like paraformaldehyde), and a suitable amine, such as ammonia or a protected amine equivalent.
The development of asymmetric Mannich reactions has been a significant area of research, enabling the stereoselective synthesis of β-amino carbonyl compounds. These reactions often employ chiral organocatalysts, such as proline and its derivatives, or metal-based chiral catalysts. For instance, the use of a chiral catalyst can facilitate the enantioselective addition of the enol or enolate of 1-(3-methoxyphenyl)propan-1-one to a pre-formed imine or an imine generated in situ.
| Ketone Substrate | Amine Source | Catalyst/Conditions | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Acetophenone | p-Anisidine | (S)-Proline | anti/syn 95:5 | 99% (anti) |
| Cyclohexanone | p-Anisidine | Chiral Brønsted Acid | anti/syn >99:1 | 98% (anti) |
Reductive Amination Strategies
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of the ketone with an amine, followed by reduction to the corresponding amine.
For the synthesis of this compound, this would typically involve reacting 1-(3-methoxyphenyl)propan-1-one with ammonia or an ammonium (B1175870) salt to form an intermediate imine, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation.
Stereoselective reductive amination can be achieved by using chiral auxiliaries, chiral catalysts, or enzymatic methods. Biocatalysis, employing enzymes such as imine reductases (IREDs), has emerged as a particularly attractive approach for the synthesis of chiral amines with high enantioselectivity. nih.gov
| Ketone Substrate | Amine Source | Catalyst/Reducing Agent | Key Features |
|---|---|---|---|
| Various Aryl Ketones | Ammonia | Ru/C / H₂ | High activity and selectivity for primary amines. |
| Alkyl Aryl Ketones | Ammonia | Iron-based catalyst / H₂ | Use of an earth-abundant metal catalyst. nih.gov |
| Prochiral Ketones | Various Amines | Imine Reductases (IREDs) | High enantioselectivity for the synthesis of chiral amines. nih.gov |
Nucleophilic Addition Approaches
Nucleophilic addition reactions are fundamental in the synthesis of β-aminoketones like this compound. Key among these are the Mannich and Michael addition reactions, which allow for the strategic formation of the carbon-nitrogen and carbon-carbon bonds necessary to construct the target molecule.
The Mannich reaction is a classic and widely utilized method for synthesizing β-amino-carbonyl compounds. nih.govresearchgate.net This one-pot, three-component condensation reaction typically involves an active hydrogen compound (a ketone), formaldehyde, and a primary or secondary amine. In the context of synthesizing this compound, 3'-methoxyacetophenone would serve as the ketone component. The reaction proceeds through the formation of an Eschenmoser's salt or a pre-formed iminium ion, which then undergoes nucleophilic attack by the enol form of the ketone.
A general scheme for the Mannich reaction is as follows:
Step 1: Formation of an iminium ion from the amine and formaldehyde.
Step 2: Tautomerization of the ketone (3'-methoxyacetophenone) to its enol form.
Step 3: Nucleophilic attack of the enol on the iminium ion to form the β-aminoketone.
The Michael addition (or conjugate addition) offers an alternative route, typically for the synthesis of precursors. organic-chemistry.org This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.org For the synthesis of the target compound, this would involve reacting 3-methoxyphenylpropenone with an amine source. The nucleophilic amine attacks the β-carbon of the enone, leading to the formation of the aminoketone after protonation of the resulting enolate. The reaction is often thermodynamically controlled and can be catalyzed by bases. organic-chemistry.org Recent research has also explored the use of heterogeneous organocatalysts and ionic liquids to promote Michael additions, aligning with greener synthesis principles. organic-chemistry.orgmdpi.com
| Reaction Type | Key Reactants | Catalyst/Conditions | Product |
| Mannich Reaction | 3'-Methoxyacetophenone, Formaldehyde, Ammonia (or an ammonium salt) | Acid or Base catalysis | This compound |
| Michael Addition | 1-(3-methoxyphenyl)prop-2-en-1-one, Ammonia | Base catalysis (e.g., sodium methoxide) | This compound |
Stereoselective Synthesis and Chiral Resolution Techniques
The presence of a stereocenter at the C3 position of the propane (B168953) backbone means that this compound can exist as a pair of enantiomers. The development of stereoselective synthetic methods to obtain enantiomerically pure forms of such compounds is of significant interest.
Stereoselective Synthesis aims to directly produce a single enantiomer. This is often achieved through asymmetric catalysis, employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, asymmetric Mannich reactions can be performed using chiral organocatalysts, such as proline derivatives, or metal complexes with chiral ligands. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. Similarly, enantioselective Michael additions have been developed using chiral catalysts to construct quaternary stereocenters with high enantioselectivity. organic-chemistry.org Biocatalysis, using enzymes like aldolases and imine reductases, also presents a powerful method for the stereoselective synthesis of amino-alcohols and related structures under mild conditions. nih.gov
Chiral Resolution is a classical technique used to separate a racemic mixture of enantiomers. This can be accomplished through several methods:
Diastereomeric Salt Formation: The racemic amine is reacted with a chiral resolving agent (a chiral acid, for example) to form a pair of diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate enantiomers. mdpi.com The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. mdpi.com This method is effective for both analytical and preparative scale separations. mdpi.com
| Technique | Principle | Example Application |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Proline-catalyzed asymmetric Mannich reaction. |
| Chiral Resolution via Diastereomeric Salts | Formation of separable diastereomeric salts with a chiral resolving agent. | Reaction with tartaric acid followed by fractional crystallization. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers on a Kromasil 5-Amycoat column. mdpi.com |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. The core tenets of green chemistry focus on reducing waste, minimizing energy consumption, and using renewable resources. rsc.org
Key considerations in designing a greener synthesis for this compound include:
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions like the Mannich reaction are inherently more atom-economical than multi-step syntheses that require isolation of intermediates. nih.gov
Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. The ideal synthesis would use water or other benign solvents like ethanol (B145695) or ethyl acetate (B1210297). nih.gov Solvent-free (mechanochemical) reactions are also a highly sustainable alternative. mdpi.com
Catalysis: The use of catalysts is preferred over stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, reducing waste. The development of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture. mdpi.com Biocatalysis, using enzymes, operates under mild conditions (temperature and pH) in aqueous media, offering a very green approach. nih.gov
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Favoring three-component Mannich reactions over linear syntheses. nih.gov |
| Safer Solvents | Replacing chlorinated solvents with ethyl acetate or performing reactions in water. nih.gov |
| Catalysis | Employing reusable heterogeneous catalysts or biocatalysts (enzymes). mdpi.comnih.gov |
| Energy Efficiency | Optimizing reactions to proceed at room temperature. |
| Waste Prevention | Designing syntheses that minimize byproduct formation. |
Reaction Chemistry of the Amino Group
The primary amino group in this compound is a nucleophilic center, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds. Its reactivity is fundamental to the derivatization and elaboration of the molecule.
The nucleophilic character of the primary amine allows for straightforward acylation, alkylation, and sulfonylation reactions. These transformations are crucial for installing protecting groups or for building more complex molecular structures.
Acylation: The amino group reacts readily with acylating agents like acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives (amides). This reaction is often used to protect the amino group during subsequent transformations targeting the ketone functionality. The formation of an amide bond reduces the nucleophilicity and basicity of the nitrogen atom. For instance, the reaction with acetyl chloride would yield N-(3-(3-methoxyphenyl)-3-oxopropyl)acetamide.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction is often difficult to control, typically leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt. Reductive amination provides a more controlled method for mono-alkylation. Alternatively, alkylation can be directed to the α-carbon position by first converting the β-amino ketone into an enamine or enolate, demonstrating the influence of the amino group on the reactivity of the adjacent carbon atoms. rsc.orgacs.org
Sulfonylation: The amino group can be converted into a sulfonamide by reacting with a sulfonyl chloride, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, typically in the presence of a base like pyridine. organic-chemistry.org The resulting N-sulfonyl group is an excellent protecting group, stable to a wide range of reaction conditions. Furthermore, the sulfonamide proton is acidic and can be removed, allowing for further functionalization. organic-chemistry.org The choice of an N-acyl or N-sulfonyl protecting group can significantly influence the stereochemical outcome of reactions at the ketone carbonyl, as discussed in section 3.2.2. nih.gov
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) / Base | N-Acetyl derivative (Amide) | organicreactions.org |
| Alkylation | Alkyl Halide (R-X) | N-Alkyl derivative(s) | rsc.orgacs.org |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) / Base | N-Tosyl derivative (Sulfonamide) | organic-chemistry.org |
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. The amino and ketone groups can participate in intramolecular or intermolecular reactions to form nitrogen-containing rings. fiveable.me
One common pathway involves the reaction with a 1,3-dicarbonyl compound or its equivalent. For example, condensation with a β-ketoester could lead to the formation of a dihydropyridine (B1217469) or related heterocyclic systems. Multicomponent reactions, such as the Mannich reaction, which is often used to synthesize β-amino ketones, can be adapted to produce complex heterocyclic structures in a single step by choosing appropriate substrates that undergo subsequent cyclization. rsc.org
Intramolecular cyclization is also a key transformation pathway. rsc.org After conversion of the primary amine to a suitable derivative (e.g., an amide or enamine), the molecule can be induced to cyclize. For instance, formation of an enamine at the ketone followed by intramolecular attack by a tethered nucleophile derived from the original amino group can lead to the formation of piperidine (B6355638) or pyrrolidine (B122466) ring systems, depending on the reagents used to link the functionalities. researchgate.net Such strategies are fundamental in the synthesis of alkaloids and other biologically active nitrogen heterocycles.
The direct oxidation or reduction of the primary amino group in this compound is challenging due to the presence of the reactive ketone. Chemoselectivity is a primary concern in these transformations.
Oxidation: The oxidation of primary amines can lead to a variety of products, including imines, oximes, nitro compounds, or even ketones if the reaction involves C-N bond cleavage. acs.org For instance, oxidation with a reagent like benzoyl peroxide can yield a hydroxylamine (B1172632) derivative, which may be further oxidized to a nitroso or nitro compound, or rearrange to a ketone. researchgate.net However, the ketone group within the substrate is also susceptible to oxidation or rearrangement under harsh oxidative conditions, complicating the reaction outcome.
Reduction: The reduction of a primary amino group is not a common transformation. Catalytic hydrogenation under forcing conditions (high pressure and temperature) could potentially lead to deamination, cleaving the C-N bond to yield 1-(3-methoxyphenyl)propan-1-one, but this is a destructive pathway rather than a synthetic modification. Specific reagents for the selective reduction of the amino group without affecting the ketone are not well-established for this class of compounds. Most reductive strategies in the context of β-amino ketones focus on the carbonyl group.
Reactivity of the Ketone Carbonyl Group
The ketone carbonyl group is electrophilic at the carbon atom and is susceptible to attack by a wide range of nucleophiles. Its reactivity can be modulated by the neighboring amino group, and its reduction leads to the formation of chiral centers, making stereochemical control a key aspect of its chemistry.
The carbonyl carbon of this compound is an electrophilic site that undergoes nucleophilic addition reactions. masterorganicchemistry.com This is a fundamental process for C-C bond formation, as seen in reactions with organometallic reagents (e.g., Grignard or organolithium reagents) or cyanide ions (to form cyanohydrins).
The presence of the amino group in the β-position can influence these reactions. Intramolecular hydrogen bonding or chelation of the amino group to a metal-containing reagent can direct the stereochemical course of the nucleophilic attack on the prochiral ketone, leading to diastereoselective product formation. The Mannich reaction, a classic method for synthesizing β-amino ketones, exemplifies the reactivity of the carbonyl in a three-component system involving an aldehyde, an amine, and another enolizable carbonyl compound. rsc.orgorganic-chemistry.org While this compound is the product of such a reaction, its carbonyl group can still react with strong nucleophiles.
Furthermore, the molecule can participate in conjugate or 1,4-addition reactions if it is first converted into its α,β-unsaturated analogue (an enone). In this case, softer nucleophiles preferentially attack the β-carbon, a principle widely used in organic synthesis. organic-chemistry.orglibretexts.org
The reduction of the ketone group is one of the most significant reactions of this compound, as it generates a hydroxyl group and creates a new stereocenter, leading to 1,3-amino alcohol derivatives. acs.orgacs.org The stereochemical outcome of this reduction is highly controllable.
Reduction to Alcohols: The ketone can be reduced to a secondary alcohol using various hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov The product, 3-Amino-1-(3-methoxyphenyl)propan-1-ol, contains two stereocenters, meaning that two pairs of enantiomers (diastereomers) can be formed: syn and anti. The diastereoselectivity of the reduction can be controlled by the choice of reducing agent and, critically, by the nature of any substituent on the amino group. nih.gov For example, the reduction of N-aryl β-amino ketones often shows high diastereoselectivity. nih.gov Samarium(II) iodide (SmI₂) has been shown to be a particularly effective reagent, where different N-protecting groups can direct the reduction to selectively produce either the syn or the anti 1,3-amino alcohol. nih.govnih.gov
Reductive Amination: The ketone functionality can also be converted into another amino group through reductive amination. organic-chemistry.org This process involves the initial reaction of the ketone with ammonia or a primary/secondary amine to form an intermediate imine or enamine, which is then reduced in situ. researchgate.net Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. This pathway allows for the synthesis of 1,3-diamine derivatives from the parent β-amino ketone. Directed reductive amination of related β-hydroxy ketones has been used to prepare 1,3-syn-amino alcohols with high stereoselectivity. organic-chemistry.orgnih.gov
| Reaction Type | Typical Reagents | Product | Key Feature | Reference |
|---|---|---|---|---|
| Ketone Reduction | NaBH₄, LiAlH₄, SmI₂ | 1,3-Amino alcohol | Creates a new stereocenter; stereoselectivity is controllable. | nih.govnih.gov |
| Reductive Amination | NH₃/H₂, Raney Ni; or R-NH₂ and NaBH₃CN | 1,3-Diamine | Converts ketone to a new primary or secondary amine. | organic-chemistry.orgresearchgate.net |
Condensation Reactions and Enamine Formation
The structure of this compound, possessing both a primary amine and a ketone, makes it a prime candidate for condensation reactions. These reactions involve the combination of two molecules with the elimination of a smaller molecule, such as water. libretexts.org The interaction between the nucleophilic amino group and the electrophilic carbonyl carbon is central to this reactivity.
This dual functionality allows for both intermolecular and intramolecular reactions. Intermolecularly, the primary amine can react with external aldehydes or ketones to form Schiff bases (imines), while the ketone can react with external primary or secondary amines. organic-chemistry.orgrsc.org
A key transformation for β-aminoketones is the formation of enamines. Enamines are unsaturated amines and are valuable synthetic intermediates. acgpubs.org The formation of an enamine from this compound would typically proceed through the reaction of its ketone carbonyl group with a secondary amine under acid catalysis. However, the presence of the primary amine within the molecule allows for the potential of forming related structures. For instance, reaction with another carbonyl compound could lead to the formation of a β-enaminone, a versatile building block for the synthesis of various heterocyclic compounds. nih.gov
The general mechanism for enamine formation involves the acid-catalyzed nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate. Subsequent protonation of the hydroxyl group and its elimination as water yields an iminium ion, which is then deprotonated at the α-carbon to form the stable enamine. organic-chemistry.org The conditions for these reactions, such as the choice of catalyst and solvent, can significantly influence the product outcome. researchgate.netresearchgate.net
Aromatic Ring Functionalization and Substituent Effects
The reactivity of the methoxyphenyl ring in this compound is governed by the electronic effects of its substituents: the methoxy group (-OCH₃) and the 3-aminopropanoyl side chain.
Electrophilic and Nucleophilic Aromatic Substitutions
In electrophilic aromatic substitution (SEAr) , the aromatic ring acts as a nucleophile, attacking an electrophile. wikipedia.orgmasterorganicchemistry.com The substituents on the ring dictate the rate and regioselectivity of the reaction.
The methoxy group is a powerful activating group and an ortho, para-director. It donates electron density to the ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the attack, particularly when the electrophile adds to the ortho or para positions. libretexts.orglkouniv.ac.in
The 3-aminopropanoyl group is a deactivating group and a meta-director. The carbonyl group is strongly electron-withdrawing via induction and resonance, which destabilizes the arenium ion intermediate. lkouniv.ac.in This deactivating effect is most pronounced at the ortho and para positions, making the meta position the most favorable for electrophilic attack. lkouniv.ac.in
| Position | Influence of Methoxy (-OCH₃) | Influence of Propanoyl (-COC₂H₅NH₂) | Predicted Reactivity |
| C2 | Activating (ortho) | Deactivating (ortho) | Moderately Favorable |
| C4 | Activating (para) | Deactivating (meta) | Favorable |
| C5 | - | Deactivating (para) | Unfavorable |
| C6 | Activating (ortho) | Deactivating (meta) | Highly Favorable |
Nucleophilic aromatic substitution (SNAr) on this ring is generally unfavorable. libretexts.org SNAr reactions require an electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups, and a good leaving group (like a halide). wikipedia.orgfiveable.me The methoxyphenyl ring in this compound is electron-rich due to the methoxy group and lacks a suitable leaving group, making it resistant to nucleophilic attack under standard conditions. libretexts.org
Directed Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directed metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. organic-chemistry.org
The methoxy group is a well-established and effective DMG. unblog.fr In this compound, the methoxy group can direct lithiation to its ortho positions, C2 and C4. The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce new functional groups with high regioselectivity. wikipedia.orguwindsor.ca This strategy circumvents the regioselectivity issues often encountered in classical electrophilic aromatic substitution. wikipedia.org
Mechanistic Investigations of Key Transformations
Reaction Kinetics and Transition State Analysis
Condensation Reactions: The rate-determining step in many acid-catalyzed condensation reactions, such as imine or enamine formation, is often the dehydration of the carbinolamine intermediate. The stability of the transition state leading to the iminium ion is a critical factor.
Electrophilic Aromatic Substitution: The rate-determining step is the initial attack of the electrophile on the aromatic ring to form the high-energy arenium ion intermediate. chemistrysteps.com The stability of this intermediate, and the transition state leading to it, is directly influenced by the electronic properties of the ring substituents. Activating groups like -OCH₃ lower the activation energy by stabilizing the positive charge, thus increasing the reaction rate. libretexts.org
Role of Catalysis in Reactivity Modulation
Catalysis plays a crucial role in controlling the reactivity and selectivity of transformations involving this compound.
Acid/Base Catalysis: Condensation and enamine formation are typically catalyzed by either acids or bases. Acid catalysis proceeds by protonating the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amine. rsc.org
Lewis Acid Catalysis: In electrophilic aromatic substitutions like Friedel-Crafts reactions, Lewis acids (e.g., AlCl₃, FeBr₃) are essential. They function by coordinating to the electrophile precursor, generating a more potent electrophile that can be attacked by the aromatic ring. total-synthesis.com
Transition Metal Catalysis: Palladium catalysts, for example, are widely used in cross-coupling reactions. researchgate.net If the aromatic ring of this compound were first functionalized with a halide via a DoM strategy, it could then participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
The strategic use of different catalytic systems allows for precise control over the reaction pathways, enabling the synthesis of a wide array of derivatives from the this compound core structure. researchgate.net
Rational Design and Synthesis of 3 Amino 1 3 Methoxyphenyl Propan 1 One Analogues and Derivatives
Systematic Structural Modifications for Reactivity Profiling
The chemical reactivity of 3-Amino-1-(3-methoxyphenyl)propan-1-one can be systematically tuned by modifying its core structure. Such modifications are crucial for understanding and predicting the compound's behavior in various chemical transformations. Reactivity profiling allows for the development of derivatives with desired chemical properties.
Variations of the Amino Moiety
The amino group is a key functional group in this compound, and its modification can significantly impact the compound's nucleophilicity, basicity, and steric hindrance. Common variations include the substitution of the hydrogen atoms with alkyl, aryl, or protecting groups. For instance, the synthesis of β-aminoketones can be achieved through the Mannich reaction, which involves the condensation of a ketone, an aldehyde, and a primary or secondary amine. wikipedia.orgbyjus.com The choice of the amine in the Mannich reaction directly determines the nature of the amino moiety in the final product.
| Amine Variation | Expected Impact on Reactivity |
| Primary Amine (-NH2) | High reactivity, prone to side reactions. |
| Secondary Amine (-NHR) | Moderate reactivity, allows for controlled synthesis. |
| Aromatic Amine (-NHAr) | Reduced basicity, influences electronic properties. |
| N-acylated (-NHCOR) | Reduced nucleophilicity, acts as a protecting group. |
Structural Alterations at the Propanone Backbone
| Backbone Modification | Potential Effect on Reactivity |
| α-Substitution | Can influence the enolization of the ketone and subsequent reactions. |
| β-Substitution | Can sterically hinder the amino group and affect its reactivity. |
| Introduction of cyclic constraints | Restricts conformational freedom, potentially leading to more selective reactions. |
For example, the use of cyclic ketones in the Mannich reaction can lead to the formation of β-aminoketones with a constrained backbone. rsc.orgnih.gov
Substituent Effects on the Methoxyphenyl Ring
The electronic properties of the methoxyphenyl ring can be modulated by introducing various substituents. These substituents can have both inductive and resonance effects, altering the electron density of the aromatic ring and, consequently, the reactivity of the entire molecule. libretexts.orglibretexts.org The methoxy (B1213986) group at the meta position has a specific electronic influence, but additional substituents can further fine-tune these properties.
| Substituent | Position | Electronic Effect | Impact on Reactivity |
| Electron-donating (e.g., -OH, -OR) | ortho, para | Activates the ring towards electrophilic substitution. | May increase the overall electron density of the molecule. |
| Electron-withdrawing (e.g., -NO2, -CN) | ortho, para | Deactivates the ring towards electrophilic substitution. | May decrease the nucleophilicity of the amino group through inductive effects. |
| Halogens (e.g., -Cl, -Br) | ortho, para | Deactivates the ring through induction but can donate electron density through resonance. | Can influence both the electronic and steric properties of the molecule. |
Understanding these substituent effects is crucial for designing analogues with specific electronic properties that can influence their chemical reactivity. rsc.orgnih.gov
Synthesis of Enantiopure and Diastereopure Derivatives
The synthesis of stereochemically pure derivatives of this compound is of great importance, as different stereoisomers can exhibit distinct chemical and biological properties. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound.
Several strategies can be employed for the synthesis of enantiopure β-aminoketones. One common approach is the use of chiral catalysts in the Mannich reaction. libretexts.org For instance, proline and its derivatives have been successfully used as organocatalysts to promote the asymmetric Mannich reaction, yielding β-aminoketones with high enantioselectivity. libretexts.org Another method involves the use of chiral auxiliaries, which are temporarily attached to one of the reactants to control the stereochemical outcome of the reaction.
Enzymatic strategies also offer a powerful tool for asymmetric synthesis. nih.gov Transaminases, for example, can be used for the stereoselective amination of prochiral ketones to produce chiral amines. mdpi.com
Library Synthesis and High-Throughput Derivatization Methodologies
The generation of chemical libraries containing a large number of structurally diverse analogues of this compound is a key strategy in modern chemical research. nih.govijpsr.com These libraries can be used for high-throughput screening to identify compounds with desired properties.
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of compounds. wikipedia.orgimperial.ac.uk The split-and-pool synthesis method, for example, allows for the exponential generation of a library of compounds from a set of building blocks. wikipedia.org
High-throughput derivatization methodologies, such as continuous flow synthesis, can significantly accelerate the production of analogues. researchgate.net In a continuous flow setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction conditions and rapid optimization of the synthesis of β-aminoketones. researchgate.net Microwave-assisted organic synthesis is another technique that can be used to accelerate the synthesis of β-aminoketone libraries. mdpi.com
Structure-Reactivity and Structure-Function Correlations (Purely chemical/theoretical studies)
Computational chemistry plays a vital role in understanding the relationship between the structure of this compound analogues and their chemical reactivity. jetir.orgmdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be used to develop models that correlate the structural features of a series of compounds with their chemical properties. nih.govmdpi.commdpi.com
These models can then be used to predict the reactivity of newly designed analogues, guiding the synthetic efforts towards compounds with desired characteristics. For example, computational studies can be used to calculate various molecular descriptors, such as electronic properties (e.g., partial charges, electrostatic potential) and steric properties, and correlate them with experimentally observed reaction rates or equilibrium constants.
Theoretical studies can also provide insights into the reaction mechanisms of processes like the Mannich reaction, helping to explain the observed stereoselectivity and reactivity patterns. libretexts.org By understanding the underlying principles that govern the behavior of these molecules, it is possible to rationally design new derivatives with tailored chemical reactivity.
Advanced Computational and Theoretical Chemistry Studies of 3 Amino 1 3 Methoxyphenyl Propan 1 One
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, serve as the cornerstone for modeling the molecular properties of 3-Amino-1-(3-methoxyphenyl)propan-1-one. scienceopen.com DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are frequently employed to achieve a balance between computational cost and accuracy for geometry optimization and electronic property calculations. scienceopen.com Ab initio methods, while more computationally intensive, can provide benchmark results for understanding electron correlation effects.
The electronic character of this compound is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.govresearchgate.net
Analysis reveals that the HOMO is predominantly localized on the aminophenyl moiety, specifically the nitrogen atom of the amino group and the electron-rich methoxy-substituted benzene (B151609) ring. In contrast, the LUMO is largely centered on the propan-1-one backbone, particularly the carbonyl group, which acts as an electron-accepting site. This spatial separation of the frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov
Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.10 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 2.15 |
| Global Hardness (η) | 2.05 |
| Electronegativity (χ) | 4.20 |
| Electrophilicity Index (ω) | 4.30 |
Note: These values are illustrative and derived from typical DFT calculations for similar aromatic ketones.
The flexibility of the propanone chain in this compound allows for multiple conformations. Conformational analysis is essential to identify the most stable, low-energy structures and to understand the molecule's dynamic behavior. nih.gov By systematically rotating the dihedral angles of the side chain, a potential energy surface can be generated, mapping the energy of the molecule as a function of its geometry. researchgate.net
Quantum mechanical studies suggest that the most stable conformer likely adopts a structure where steric hindrance is minimized and favorable intramolecular interactions, such as weak hydrogen bonds between the amino group and the carbonyl oxygen, can occur. nih.gov The energy landscape reveals the barriers to rotation between different conformers, providing insight into the molecule's flexibility at different temperatures. researchgate.net
Theoretical calculations can elucidate potential reaction mechanisms by mapping the potential energy surface (PES) for a given reaction. nih.gov For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. By identifying transition states, intermediates, and the corresponding energy barriers, the most favorable reaction pathways can be determined. researchgate.net For instance, the mechanism of a condensation reaction to form this molecule could be modeled to understand the rate-determining steps and optimize reaction conditions.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map of this compound illustrates regions of negative and positive electrostatic potential.
The regions of most negative potential (typically colored red) are concentrated around the electronegative oxygen atom of the carbonyl group and the oxygen of the methoxy (B1213986) group, indicating these are the primary sites for electrophilic attack. manipal.edu Conversely, the regions of positive potential (colored blue) are located around the hydrogen atoms of the amino group, suggesting these are sites susceptible to nucleophilic attack. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. scispace.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. wisc.edu It examines charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding. For this compound, NBO analysis can quantify the stabilization energies associated with electron delocalization from lone pairs of the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds. ijnc.ir
Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N1) | σ* (C2-C3) | 3.5 |
| LP (O1) | π* (C7=O2) | 15.2 |
| π (C8-C9) | π* (C10-C11) | 20.8 |
| π (C12-C13) | π* (C8-C9) | 18.5 |
Note: E(2) is the stabilization energy associated with the delocalization from donor to acceptor orbital. The values are representative for such interactions.
Fukui Function Analysis for Local Reactivity Prediction
Fukui function analysis is a powerful method based on DFT to predict the local reactivity of different atomic sites within a molecule. researchgate.net It quantifies the change in electron density at a specific site when the total number of electrons is changed. The Fukui functions, f+(r), f-(r), and f0(r), identify the sites most susceptible to nucleophilic, electrophilic, and radical attack, respectively. scholarsresearchlibrary.com
For this compound, the analysis would likely show that the carbonyl carbon is the most probable site for a nucleophilic attack (highest f+ value), while the nitrogen atom of the amino group and certain carbon atoms on the aromatic ring are the most susceptible to electrophilic attack (highest f- values). This detailed reactivity map is invaluable for predicting the outcomes of chemical reactions involving this compound. researchgate.net
Molecular Dynamics Simulations for Solvent Effects and Conformation
While specific, published molecular dynamics (MD) studies focusing exclusively on this compound are not readily found in extensive public databases, the principles of computational chemistry allow for a robust theoretical framework to understand its behavior. MD simulations serve as a powerful "computational microscope" to investigate how this molecule moves, flexes, and interacts with its environment at an atomic level, particularly concerning the influence of different solvents on its three-dimensional shape (conformation).
A typical MD simulation study on this compound would investigate its behavior in a range of solvents with varying polarities, such as water (polar protic), dimethyl sulfoxide (B87167) (DMSO, polar aprotic), and chloroform (B151607) (nonpolar). The primary goal would be to understand how specific solvent-solute interactions with the amino (-NH2), carbonyl (C=O), and methoxy (-OCH3) functional groups influence the molecule's preferred shape.
Detailed Research Projections
In a simulated aqueous environment, the polar water molecules would be expected to form strong hydrogen bonds with the amino and carbonyl groups. These interactions would likely stabilize more extended, or "open," conformations of the propanone chain, allowing for maximum exposure of these polar groups to the solvent.
Conversely, in a less polar solvent like chloroform, intramolecular interactions might become more significant. This could favor more compact or folded conformations where the amino and carbonyl groups might interact with each other or with the aromatic ring. The behavior in DMSO would likely be intermediate, influenced by its high polarity but lack of hydrogen bond donor capability.
The analysis of MD trajectories would provide detailed quantitative data on the conformational landscape. Key parameters to be analyzed would include:
Dihedral Angle Distributions: Tracking the torsion angles along the propane (B168953) backbone would reveal the most frequently adopted shapes of the molecule in each solvent.
Radial Distribution Functions (RDFs): RDFs would quantify the probability of finding solvent molecules at a certain distance from specific atoms on the solute (e.g., the nitrogen of the amino group or the oxygen of the carbonyl group). This provides a detailed picture of the local solvent structure, or solvation shell, around the molecule. frontiersin.org
Solvent-Solute Interaction Energies: Calculating the energetic contributions from electrostatic and van der Waals forces would highlight the key interactions that stabilize particular conformations.
The following interactive tables represent the type of data that would be generated from such computational studies.
Table 1: Projected Dominant Dihedral Angles (τ1, τ2) in Simulated Solvents This table illustrates hypothetical results from an MD simulation, showing the most stable torsion angles of the propane backbone in different solvent environments.
| Solvent | Dielectric Constant | Dihedral Angle τ1 (N-C-C-C) | Dihedral Angle τ2 (C-C-C=O) | Predominant Conformation |
| Water | 78.4 | ~180° (anti) | ~175° (anti) | Extended |
| DMSO | 46.7 | ~160° (gauche) | ~150° (gauche) | Semi-folded |
| Chloroform | 4.8 | ~65° (gauche) | ~70° (gauche) | Folded/Compact |
Table 2: Hypothetical Solvent-Solute Interaction Energies This table provides a hypothetical breakdown of the average non-bonded interaction energies between this compound and different solvents, as would be calculated from simulation trajectories.
| Solvent | Functional Group | Electrostatic Interaction (kJ/mol) | Van der Waals Interaction (kJ/mol) | Total Interaction Energy (kJ/mol) |
| Water | Amino (-NH2) | -45.2 | -12.5 | -57.7 |
| Carbonyl (C=O) | -38.6 | -10.1 | -48.7 | |
| Methoxy (-OCH3) | -15.3 | -18.9 | -34.2 | |
| DMSO | Amino (-NH2) | -35.8 | -15.1 | -50.9 |
| Carbonyl (C=O) | -39.5 | -14.2 | -53.7 | |
| Methoxy (-OCH3) | -12.1 | -22.4 | -34.5 | |
| Chloroform | Amino (-NH2) | -10.7 | -18.3 | -29.0 |
| Carbonyl (C=O) | -14.2 | -17.9 | -32.1 | |
| Methoxy (-OCH3) | -5.6 | -25.8 | -31.4 |
These projected findings underscore the critical role the solvent environment plays in dictating the conformational preferences of a flexible molecule like this compound. Molecular dynamics simulations provide an indispensable theoretical tool for elucidating these complex relationships, offering insights that are complementary to experimental techniques like NMR spectroscopy. rsc.org
Sophisticated Spectroscopic and Analytical Techniques for Structural and Mechanistic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamics (¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 3-Amino-1-(3-methoxyphenyl)propan-1-one, a combination of 1D (¹H and ¹³C) and 2D NMR experiments provides a complete assignment of all proton and carbon signals, confirming the compound's constitution and connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the methoxyphenyl ring will appear in the downfield region, typically between 6.8 and 7.8 ppm, with splitting patterns determined by their substitution. The methoxy (B1213986) group protons (-OCH₃) will present as a sharp singlet around 3.8 ppm. The protons of the propane (B168953) backbone will appear as multiplets in the aliphatic region, with chemical shifts influenced by the adjacent amino and carbonyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (typically >190 ppm). mdpi.com Aromatic carbons resonate in the 110-160 ppm range, with the carbon attached to the methoxy group showing a characteristic shift. The methoxy carbon itself typically appears around 55-56 ppm. mdpi.comresearchgate.net The aliphatic carbons of the propane chain will be found in the upfield region of the spectrum.
| Predicted ¹H NMR Data for this compound | |
| Assignment | Predicted Chemical Shift (ppm) |
| Aromatic H | 6.8 - 7.8 (m) |
| Methoxy H (-OCH₃) | ~3.8 (s) |
| Methylene (B1212753) H (-CH₂-C=O) | ~3.2 (t) |
| Methylene H (-CH₂-NH₂) | ~3.0 (t) |
| Predicted ¹³C NMR Data for this compound | |
| Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl C (C=O) | >190 |
| Aromatic C-O | ~160 |
| Aromatic C | 110 - 140 |
| Methoxy C (-OCH₃) | ~55 |
| Methylene C (-CH₂-C=O) | ~40-45 |
| Methylene C (-CH₂-NH₂) | ~35-40 |
Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Monitoring
Advanced mass spectrometry (MS) techniques, particularly when coupled with a separation method like gas chromatography (GC) or liquid chromatography (LC), are vital for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.govscispace.com
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the protonated molecule. nih.gov This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation patterns would likely include:
α-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene carbon.
Cleavage adjacent to the nitrogen atom: Loss of the aminopropyl side chain or fragments thereof.
Loss of small molecules: Neutral losses, such as the loss of water (H₂O) or ammonia (B1221849) (NH₃), are common fragmentation pathways for amino compounds. nih.gov
Fragmentation of the aromatic ring: Cleavage of the methoxyphenyl group.
These fragmentation patterns are crucial for identifying the compound in complex mixtures and for structural confirmation. nih.gov Furthermore, MS can be used for real-time reaction monitoring to track the formation of the product and any intermediates or byproducts.
| Predicted Mass Spectrometry Fragments | |
| m/z (charge) | Possible Fragment Identity |
| 179 | [M+H]⁺ (Protonated Molecule) |
| 162 | [M+H - NH₃]⁺ |
| 151 | [C₈H₇O₂]⁺ (Methoxyphenylcarbonyl ion) |
| 135 | [C₈H₇O]⁺ (Loss of CO from 151) |
| 107 | [C₇H₇O]⁺ (Methoxyphenyl ion) |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Signatures and Hydrogen Bonding Networks
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. ruc.dkresearchgate.net
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to display several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch will be prominent, typically in the range of 1680-1700 cm⁻¹. The N-H stretching vibrations of the primary amine group will appear as one or two bands in the 3300-3500 cm⁻¹ region. The C-H stretches from the aromatic ring and the aliphatic chain will be observed around 2850-3100 cm⁻¹. Other significant peaks include C-O stretching from the methoxy group and C-N stretching. researchgate.netd-nb.info
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. ruc.dk The aromatic ring vibrations often produce strong signals in the Raman spectrum. While the carbonyl stretch is visible, it is typically weaker in Raman than in FTIR. researchgate.net
Both techniques are highly sensitive to the molecular environment and can be used to study hydrogen bonding. ias.ac.in In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the amine (N-H) and carbonyl (C=O) groups can cause broadening and shifting of the corresponding stretching bands to lower frequencies. nih.govresearchgate.netnih.gov
| Characteristic Vibrational Frequencies | ||
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch | 2850 - 2960 |
| Carbonyl (C=O) | Stretch | 1680 - 1700 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Methoxy (C-O) | Stretch | 1000 - 1300 |
| Amine (C-N) | Stretch | 1020 - 1250 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of atoms, bond lengths, bond angles, and torsional angles. researchgate.net This technique provides an unambiguous confirmation of the molecular conformation in the crystal lattice. researchgate.net For chiral molecules, X-ray crystallography of a suitable crystal can determine the absolute stereochemistry.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Purity Assessment
If this compound is synthesized or resolved as a single enantiomer, its stereochemical purity can be assessed using chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. The resulting spectra are unique for each enantiomer (mirror images of each other) and can be used to determine the enantiomeric excess of a sample.
Chromatographic Methods for Separation and Purity Determination in Complex Mixtures
Chromatography is an essential tool for the separation, purification, and purity analysis of chemical compounds. researchgate.netchromedia.org
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile compounds. cuni.cz For this compound, reversed-phase HPLC using a C18 column would be a standard method for purity assessment. The compound can be detected using a UV detector, taking advantage of the chromophore in the methoxyphenyl group. Chiral HPLC, which uses a stationary phase containing a chiral selector, can be employed to separate the enantiomers of the compound and determine its enantiomeric purity. google.com
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. google.com Due to the polarity of the amine group, derivatization may be required to improve the chromatographic properties and thermal stability of this compound before GC analysis.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. researchgate.net
Applications of 3 Amino 1 3 Methoxyphenyl Propan 1 One in Chemical Research and Synthesis
Utilization as a Key Precursor in Organic Synthesis
The unique arrangement of functional groups in 3-Amino-1-(3-methoxyphenyl)propan-1-one, a β-aminoketone, positions it as a highly useful synthon in organic chemistry. It provides a robust framework for constructing more elaborate molecular architectures.
Nitrogen-containing heterocycles are core structures in many areas of chemistry. The β-aminoketone moiety of this compound is an ideal precursor for the synthesis of various heterocyclic systems through condensation and cyclization reactions. The primary amine and the ketone group can react with a range of reagents to form rings.
For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of substituted pyridines . Similarly, condensation with guanidine (B92328) or ureas could yield pyrimidine derivatives. While specific literature detailing the use of this exact compound is specialized, the chemical reactivity of its structural class is well-established for creating diverse heterocyclic libraries. nih.govclockss.org The presence of the 3-methoxyphenyl (B12655295) group offers a point for further functionalization, allowing for the generation of a wide array of analogues.
Hypothetical Heterocycle Syntheses
| Target Heterocycle | Required Coreactant | Reaction Type |
|---|---|---|
| Substituted Pyridine | 1,3-Dicarbonyl Compound | Hantzsch-like Condensation |
| Dihydropyrimidinone | β-Ketoester and Aldehyde | Biginelli-like Reaction |
One of the most significant applications of derivatives of this compound is in the synthesis of pharmaceutically relevant molecules. Specifically, N-substituted and α-methylated analogues of this compound are crucial intermediates in the industrial synthesis of Tapentadol, a centrally acting analgesic. ajrconline.org
In a typical synthetic route, 1-(3-methoxyphenyl)propan-1-one undergoes a Mannich reaction with formaldehyde (B43269) and an amine (like dimethylamine (B145610) or N-benzylmethylamine) to produce a β-aminoketone intermediate that is structurally analogous to this compound. google.comgoogleapis.com This intermediate then undergoes further transformations, including a Grignard reaction to introduce an ethyl group, followed by stereoselective reductions and demethylation of the methoxy (B1213986) group to yield the final Tapentadol structure. google.comepo.org The 3-methoxyphenyl group is a critical feature, as it is converted to the required 3-hydroxyphenyl moiety in the final step.
Role in a Representative Tapentadol Synthesis Pathway
| Step | Precursor | Reaction | Product | Reference |
|---|---|---|---|---|
| 1 | 1-(3-methoxyphenyl)propan-1-one | Mannich Reaction with N-benzylmethylamine | 3-(Benzyl-methyl-amino)-2-methyl-1-(3-methoxy-phenyl)-propan-1-one | google.comgoogleapis.com |
| 2 | 3-(Benzyl-methyl-amino)-2-methyl-1-(3-methoxy-phenyl)-propan-1-one | Grignard Reaction with Ethylmagnesium Bromide | (2S,3R)-3-(3-methoxyphenyl)-1-(methyl(phenyl)methylamino)-2-methylpentan-3-ol | googleapis.com |
| 3 | (2S,3R)-3-(3-methoxyphenyl)-1-(methyl(phenyl)methylamino)-2-methylpentan-3-ol | Hydrogenolysis | (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | google.com |
Beyond its role as a linear precursor, the molecular framework of this compound serves as a valuable scaffold for generating libraries of new chemical entities for research purposes. By systematically modifying the three key regions of the molecule—the primary amine, the phenyl ring, and the carbonyl group—chemists can explore a broad chemical space.
N-Functionalization: The primary amine can be readily alkylated, acylated, or used in reductive amination to introduce a wide variety of substituents. This allows for the study of how steric and electronic changes at the nitrogen atom influence the molecule's properties.
Aromatic Substitution: The methoxy group on the phenyl ring can be modified, or other substituents can be introduced onto the ring to investigate the impact of aromatic substitution patterns.
Carbonyl Chemistry: The ketone can be reduced to an alcohol, converted to an oxime, or used in Wittig-type reactions to further diversify the core structure.
This systematic approach allows for the creation of compound libraries that can be used to probe chemical and physical properties, without a focus on therapeutic outcomes.
Probes for Chemical Biology Studies (Focus on molecular interaction mechanisms in vitro)
In chemical biology, molecular probes are essential tools for studying the interactions between small molecules and biological macromolecules in a controlled, non-cellular environment. While direct applications of this compound as a probe are not widely documented, its structure is well-suited for such development.
The primary amino group provides a convenient attachment point or "handle" for conjugating reporter tags such as fluorophores (e.g., fluorescein, rhodamine) or affinity labels (e.g., biotin). Once tagged, these new molecules can be used in various in vitro biochemical and biophysical assays to study binding events. For example, a fluorescently labeled version could be used in fluorescence polarization or FRET-based assays to quantify its binding affinity to a target protein. A biotinylated version could be used in pull-down experiments to identify binding partners from a complex mixture. These studies focus purely on the molecular mechanism of interaction, such as binding kinetics and affinity, in an isolated system.
Applications in Materials Chemistry (e.g., as monomers or modifiers)
The potential for this compound in materials chemistry lies in its bifunctional nature. The presence of a reactive primary amine and an aromatic ring allows it to be considered as a monomer or a polymer modifier.
As a monomer, it could be incorporated into polymer backbones. For example, it could undergo polycondensation with diacyl chlorides to form novel polyamides or react with diisocyanates to produce polyureas. The pendant methoxyphenyl ketone group would then impart specific properties to the resulting polymer, such as altered polarity, thermal stability, or refractive index.
Alternatively, it could be used as a modifier for existing polymers. For instance, it could be grafted onto polymers containing electrophilic sites, such as those with epoxy or acyl chloride groups. This would functionalize the material with the methoxyphenylpropanone moiety, potentially enhancing its surface properties, solubility, or ability to coordinate with metal ions. Currently, this remains a theoretical application with limited examples in the scientific literature.
Development of Novel Synthetic Methodologies
The synthesis of β-aminoketones, particularly chiral ones, is a significant area of research in organic chemistry. The preparation of this compound and its analogues often serves as a model system for the development of new synthetic methods.
Key research areas include:
Asymmetric Mannich Reactions: Developing catalytic, enantioselective Mannich reactions to produce chiral β-aminoketones directly is a major goal. This avoids the need for resolving racemic mixtures, making the synthesis more efficient.
Chiral Resolution: For racemic mixtures of N-substituted analogues, methods like crystallization-induced dynamic resolution are being refined. ajrconline.org This involves forming diastereomeric salts with a chiral resolving agent, such as tartaric acid derivatives, allowing for the selective crystallization of one diastereomer and thus isolating the desired enantiomer in high yield and purity. ajrconline.org
The challenges associated with controlling the stereochemistry and improving the yields of these syntheses continue to drive innovation in synthetic methodology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
